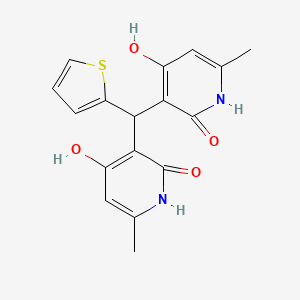

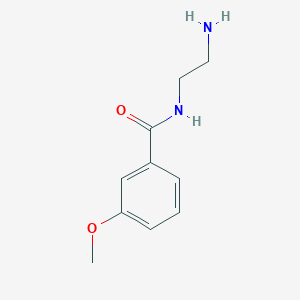

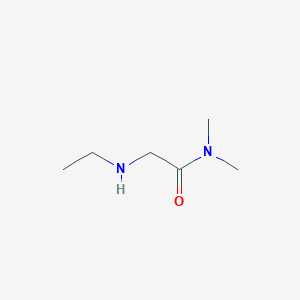

![molecular formula C18H18N4O2S2 B3012271 N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide CAS No. 1226435-53-5](/img/structure/B3012271.png)

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interaction Studies

Research has focused on understanding the molecular interactions of related compounds with specific receptors. For example, a study by Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop pharmacophore models for CB1 receptor ligands. This study contributes to understanding how such compounds might interact with cannabinoid receptors, which could have implications for designing receptor antagonists or agonists (Shim et al., 2002).

Antimicrobial and Antifungal Applications

A study by Anuse et al. (2019) synthesized derivatives of benzothiazole and evaluated them for antimicrobial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents, particularly against resistant strains. The study's findings could inform future research into the compound's use as a base for antimicrobial and antifungal drug development (Anuse et al., 2019).

Quantitative Structure-Activity Relationship (QSAR) Studies

Al-Masoudi et al. (2011) conducted QSAR studies on benzothiazoles derived substituted piperazine derivatives, aiming to predict the biological activity of these compounds based on their chemical structure. Such studies are crucial for understanding how structural changes in molecules like N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide might affect their biological activity and potential therapeutic applications (Al-Masoudi et al., 2011).

Anti-Fatigue and Cognitive Effects

Research into benzamide derivatives, such as those conducted by Wu et al. (2014), explores the potential anti-fatigue effects and cognitive enhancement properties of these compounds. This line of research could lead to the development of new treatments for fatigue-related conditions or cognitive disorders (Wu et al., 2014).

Mécanisme D'action

Target of Action

The compound, also known as 3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide, has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which is crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its death . The compound also exhibits anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathway involving the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacterium . In terms of its anti-inflammatory properties, the compound inhibits the COX enzymes, thereby reducing the production of prostaglandins .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the treatment of tuberculosis. Additionally, the compound’s ability to inhibit COX enzymes results in a reduction of inflammation .

Propriétés

IUPAC Name |

3-N-(1,3-benzothiazol-2-yl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-16(21-17-19-13-6-1-2-7-14(13)26-17)12-5-3-9-22(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZDIHKEAACJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)

![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)

![3-Ethyl-[1,2]oxathiane 2,2-dioxide](/img/structure/B3012202.png)